molecular formula C26H20N4O5 B2785063 1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione CAS No. 1189926-28-0

1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2785063
M. Wt: 468.469
InChI Key: DAELAECPDVWYMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H20N4O5 and its molecular weight is 468.469. The purity is usually 95%.
BenchChem offers high-quality 1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Quinazoline derivatives are synthesized through various chemical reactions and are characterized for their potential application in drug discovery and development. A study detailed a facile route to imidazo[1,2-a]quinolines via a domino reaction, demonstrating the synthesis of imidazoquinoline derivatives with high yield, suggesting the versatility of quinazoline frameworks in synthesizing heterocyclic compounds with potential biological activity (Iminov et al., 2008).

Anticancer Activity

Quinazolinone derivatives have shown significant potential as anticancer agents. Research has synthesized novel quinazolinone derivatives and evaluated their cytotoxicity against cancer cell lines, revealing that some compounds exhibited high cytotoxic activity, indicating the therapeutic potential of quinazolinone derivatives in cancer treatment (Poorirani et al., 2018).

Herbicidal Activity

The synthesis of novel pyrazole-quinazoline-2,4-dione hybrids as 4-hydroxyphenylpyruvate dioxygenase inhibitors highlights the agricultural applications of quinazoline derivatives. These compounds exhibited excellent herbicidal activity, suggesting their potential use in developing new herbicides (He et al., 2020).

Green Synthesis Approaches

Studies have also focused on developing environmentally friendly synthesis methods for quinazoline derivatives. For instance, a green synthesis approach using carbon dioxide for the synthesis of quinazoline-2,4(1H,3H)-diones demonstrates the interest in sustainable chemistry practices within this research field (Patil et al., 2009).

properties

CAS RN

1189926-28-0

Product Name

1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione

Molecular Formula

C26H20N4O5

Molecular Weight

468.469

IUPAC Name

1-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3,4-dimethylphenyl)quinazoline-2,4-dione

InChI

InChI=1S/C26H20N4O5/c1-15-7-9-18(11-16(15)2)30-25(31)19-5-3-4-6-20(19)29(26(30)32)13-23-27-24(28-35-23)17-8-10-21-22(12-17)34-14-33-21/h3-12H,13-14H2,1-2H3

InChI Key

DAELAECPDVWYMC-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC6=C(C=C5)OCO6)C

solubility

not available

Origin of Product

United States

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